![molecular formula C22H19N3O2S B3011294 N-(4-methylbenzo[d]thiazol-2-yl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 899947-99-0](/img/structure/B3011294.png)
N-(4-methylbenzo[d]thiazol-2-yl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
The compound “N-(4-methylbenzo[d]thiazol-2-yl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains several functional groups including a carboxamide, a dihydropyridine ring, and a benzothiazole ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The benzothiazole and dihydropyridine rings are likely to contribute to the rigidity of the molecule, while the carboxamide group could participate in hydrogen bonding .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer some potential reactivity based on its structure. The carboxamide group could potentially undergo hydrolysis to form a carboxylic acid and an amine. The dihydropyridine ring could potentially undergo oxidation or reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it is studied. Factors such as solubility, melting point, and boiling point would need to be determined experimentally .Scientific Research Applications
- Researchers have synthesized derivatives of this compound and investigated their nonlinear optical properties . Two out of the five newly synthesized compounds displayed strong NLO properties.
- Molecular modeling and quantitative structure-activity relationship (QSAR) studies can help predict the binding propensity of this compound with enzymes and DNA .
Nonlinear Optical (NLO) Materials
Drug Design and QSAR Studies
Anticonvulsant Effects
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-14-6-3-8-16(12-14)13-25-11-5-9-17(21(25)27)20(26)24-22-23-19-15(2)7-4-10-18(19)28-22/h3-12H,13H2,1-2H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUXVFSNUDOMQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=NC4=C(C=CC=C4S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzo[d]thiazol-2-yl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
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